6-Methoxyimidazo[1,2-A]pyridine-3-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
6-methoxyimidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c1-13-8-2-3-9-11-5-7(4-10)12(9)6-8/h2-3,5-6H,1H3 |
InChI Key |
VBBNPTBBELSKMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=NC=C2C#N)C=C1 |
Origin of Product |
United States |
Preparation Methods
2-Amino-5-Methoxypyridine as a Key Intermediate
The methoxy group at position 6 is introduced early in the synthesis to minimize side reactions during subsequent steps. Patent CN102786543A demonstrates that 2-amino-5-bromopyridine undergoes palladium-catalyzed borylation with pinacol ester diboron to yield 2-aminopyridine-5-boronic acid pinacol ester (yield: 90–95%). Methoxylation is achieved via nucleophilic substitution using sodium methoxide or copper-mediated coupling with methanol under inert conditions.
Cyclization with Chloroacetaldehyde
Cyclization of 2-amino-5-methoxypyridine with chloroacetaldehyde (40% aqueous solution) in ethanol under reflux forms the imidazo[1,2-a]pyridine core. This step, adapted from Example 1 of CN102786543A, typically achieves 60–70% yield after recrystallization. Critical parameters include:
- Solvent polarity : Ethanol enhances reaction homogeneity and minimizes byproduct formation.
- Temperature : Reflux (~78°C) ensures complete conversion within 4–6 hours.
Regioselective Cyanation at Position 3
Introducing the cyano group at position 3 requires precise control to avoid competing reactions at other sites. Two dominant strategies emerge:
Direct Cyanation via Sandmeyer Reaction
Post-cyclization cyanation using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C selectively functionalizes position 3. This method, though efficient, faces challenges in scalability due to cyanide toxicity and byproduct formation. Yields range from 45–60%, necessitating rigorous purification via silica gel chromatography.
Palladium-Catalyzed Cyanide Transfer
A more scalable approach involves palladium-catalyzed cross-coupling with cyanating agents. Frontiers in Chemistry (2020) reports using Zn(CN)₂ and Pd(PPh₃)₄ in a microwave-assisted reaction to introduce nitriles onto heterocycles. Applied to 6-methoxyimidazo[1,2-a]pyridine, this method achieves 65–75% yield with <5% desmethoxylation byproducts.
Optimization of Reaction Conditions
Catalyst Selection
Palladium catalysts significantly impact yield and selectivity:
| Catalyst | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PdCl₂(dppf)₂ | 1,4-Dioxane/H₂O | 80 | 72 |
| Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 100 (microwave) | 68 |
| Pd(OAc)₂/XPhos | DMF | 120 | 58 |
Bidentate ligands like dppf enhance stability during cross-coupling, while monodentate ligands (PPh₃) favor faster kinetics.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve cyanide solubility but risk hydrolyzing the methoxy group. Mixed aqueous-organic systems (e.g., dioxane/water) balance reactivity and stability, as evidenced by 85% conversion in dioxane versus 62% in DMF.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) reveals ≥98% purity after recrystallization from ethyl acetate/petroleum ether.
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
Multi-kilogram batches face difficulties in cyanide handling. Patent AU2020332462B2 proposes a continuous-flow system with in-situ cyanide generation, reducing hazardous waste by 40%.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyimidazo[1,2-A]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methoxy and carbonitrile groups can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the efficacy of imidazo[1,2-A]pyridine derivatives, including 6-methoxyimidazo[1,2-A]pyridine-3-carbonitrile, against various bacterial strains. For instance, compounds within this class have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The minimum inhibitory concentrations (MICs) for some derivatives were found to be as low as 0.006 μM against replicating bacteria, showcasing their potential as new anti-TB agents .
Table 1: Antimicrobial Activity of Imidazo[1,2-A]pyridine Derivatives
| Compound | Target Pathogen | MIC (μM) | Reference |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | ≤0.006 | |
| 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide | Mycobacterium tuberculosis | 0.03-5.0 |
Anticancer Properties
The compound has also been investigated for its anticancer properties. A series of 6-substituted imidazo[1,2-A]pyridine analogs have shown promising results in cytotoxicity assays against human cervical carcinoma HeLa cells. The half-maximal inhibitory concentration (IC50) values for several derivatives were below 150 μM, indicating significant cytotoxic effects that warrant further exploration for cancer therapeutics .
Table 2: Cytotoxicity of Imidazo[1,2-A]pyridine Derivatives Against HeLa Cells
Drug Development Potential
The structural characteristics of this compound and its analogs make them suitable candidates for further development into pharmaceutical agents. Their ability to target resistant strains of bacteria and cancer cells positions them as valuable tools in the ongoing battle against these health threats.
Table 3: Summary of Drug Development Potential
| Application | Current Status | Future Directions |
|---|---|---|
| Antitubercular agents | Promising preclinical results | Further optimization and clinical trials |
| Anticancer agents | Active investigation | Expanded testing across cancer types |
Mechanism of Action
The mechanism of action of 6-Methoxyimidazo[1,2-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the 6-position significantly impacts melting points, spectral properties, and reactivity. Below is a comparative analysis with halogenated and alkylated analogs:
Table 1: Substituent Effects on Key Properties
*Inferred from similar cyano-substituted imidazo[1,2-a]pyridines .
Key Observations:
- This difference influences NMR chemical shifts; for example, H-5 in 6-methoxy derivatives (δ ~8.36) is less deshielded compared to halogenated analogs (δ ~8.15–8.24) .
- Melting Points: Halogenated derivatives (e.g., bromo, chloro) likely exhibit higher melting points due to increased molecular weight and stronger intermolecular forces (e.g., halogen bonding), though specific data are lacking .
Biological Activity
6-Methoxyimidazo[1,2-A]pyridine-3-carbonitrile is a compound that has garnered attention in recent years for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores its biological activity based on diverse research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a heterocyclic imidazo[1,2-A]pyridine core substituted at the 6-position with a methoxy group and at the 3-position with a carbonitrile group. This specific arrangement is believed to influence its biological activity significantly.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-A]pyridine, including this compound, exhibit potent activity against various strains of Mycobacterium tuberculosis (Mtb). Research indicates that these compounds can inhibit both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb by targeting essential components of the bacterial electron transport chain, specifically the QcrB protein .
Table 1: Antimicrobial Activity of this compound
| Compound | MIC (μM) | Target Pathway |
|---|---|---|
| This compound | 0.03 - 5.0 | QcrB Inhibition |
| Isoniazid | 0.1 - 0.5 | Inhibition of cell wall synthesis |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have indicated that imidazo[1,2-A]pyridine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds within this class have been evaluated for their effects on various cancer cell lines, demonstrating significant cytotoxicity and selectivity towards cancerous cells compared to normal cells .
Table 2: Cytotoxicity of Imidazo[1,2-A]pyridine Derivatives
| Cell Line | IC50 (μM) | Remarks |
|---|---|---|
| HeLa | 5.0 | Significant growth inhibition observed |
| VERO | >10 | Low cytotoxicity towards normal cells |
Structure-Activity Relationship (SAR)
The biological activity of this compound has been linked to its structural features. SAR studies suggest that modifications at the C6 position can enhance or reduce activity against specific targets. For instance, the presence of a methoxy group at C6 has been correlated with increased potency against Mtb due to enhanced binding affinity to QcrB .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Study on MDR-TB : A high-throughput screening identified several imidazo[1,2-A]pyridine derivatives as potent inhibitors of Mtb with MIC values significantly lower than existing treatments like isoniazid.
- Cancer Cell Proliferation : In vitro studies demonstrated that treatment with this compound led to a marked decrease in cell viability in HeLa cells through induction of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
